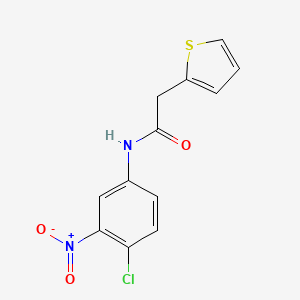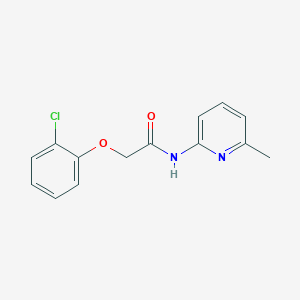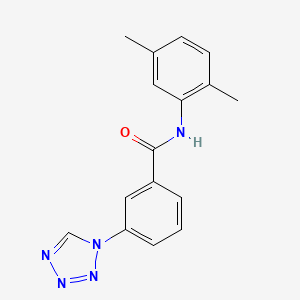
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide, also known as CNTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Moreover, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been shown to possess antitumor activity against various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide is not fully understood. However, studies have suggested that N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide may exert its pharmacological effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been shown to modulate various biochemical and physiological processes in the body. For instance, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Moreover, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has several advantages as a research tool. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide has been found to exhibit low toxicity, which makes it a safer alternative to other chemical compounds. However, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide also has some limitations. For instance, it has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide. Firstly, further studies are needed to elucidate its exact mechanism of action. Additionally, more research is needed to explore its potential applications in other fields such as materials science and environmental science. Moreover, the development of novel derivatives of N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and antitumor properties. While further research is needed to fully understand its mechanism of action and explore its potential applications, N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide holds great promise as a research tool and a potential therapeutic agent.
Synthesemethoden
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide involves the reaction of 4-chloro-3-nitroaniline with 2-thiopheneacetic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(6-11(10)15(17)18)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPMVTXUMWDGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(2-thienyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)



![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)




![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)